Calphostin A

概要

説明

Calphostin A is a naturally occurring compound isolated from the fungus Cladosporium cladosporioides. It belongs to the class of perylenequinones and is known for its potent inhibitory effects on protein kinase C, an enzyme involved in various cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Calphostin A involves several steps, starting from commercially available materials. The process includes the bromination of 3,5-dimethoxybenzyl alcohol, followed by iodination and phosphonation. The key steps involve the formation of a pentacyclic quinone core through oxidative cyclization and selective methylation .

Industrial Production Methods

Industrial production of this compound is typically achieved through fermentation of Cladosporium cladosporioides, followed by extraction and purification processes. The fermentation conditions are optimized to maximize the yield of this compound .

化学反応の分析

Types of Reactions

Calphostin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert quinone groups to hydroquinone.

Substitution: Substitution reactions can occur at the aromatic rings, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like dichlorodicyanobenzoquinone (DDQ) are used for oxidation.

Reduction: Reducing agents such as sodium borohydride can be employed.

Substitution: Conditions for substitution reactions often involve halogenating agents and catalysts.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further modified for specific applications .

科学的研究の応用

Biochemical Properties

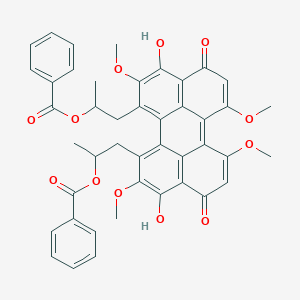

- Chemical Structure : Calphostin A's molecular formula is .

- Mechanism of Action : It acts as a competitive inhibitor at the diacylglycerol binding site on PKC, leading to reduced kinase activity.

- Potency : The IC50 value for this compound against PKC is reported to be in the nanomolar range (approximately 50 nM) .

Therapeutic Applications

This compound has been explored for various therapeutic applications due to its ability to modulate PKC activity:

Cancer Research

This compound has demonstrated potential in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells. Research indicates that its cytotoxic effects are linked to the inhibition of PKC-mediated signaling pathways involved in cell survival and proliferation.

- Case Study : In a study involving human breast cancer cells, treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers .

Cardiovascular Diseases

The compound has been studied for its effects on cardiac myocytes, particularly in conditions like heart failure where PKC activity is often dysregulated.

- Case Study : Research has shown that this compound can mitigate hypertrophic responses in cardiac cells induced by pathological stimuli, suggesting its potential as a therapeutic agent for heart disease .

Neurological Disorders

PKC plays a role in neurodegenerative diseases; thus, this compound's inhibition of this kinase may offer protective effects against neuronal damage.

- Case Study : In models of neurodegeneration, this compound administration was associated with reduced neuronal apoptosis and improved functional outcomes .

Research Findings

A summary of key findings from various studies on this compound is presented below:

作用機序

Calphostin A exerts its effects by inhibiting protein kinase C through interaction with the regulatory domain of the enzyme. This inhibition disrupts various cellular processes, including cell proliferation and survival pathways. The compound also induces apoptosis by promoting the translocation of Bax to mitochondria, leading to cytochrome c release and activation of caspase pathways .

類似化合物との比較

Similar Compounds

Calphostin B: Similar structure but lacks one benzoyl group.

Calphostin C: Contains additional hydroxyl groups, making it more potent.

Calphostin D: Lacks both benzoyl groups

Uniqueness

Calphostin A is unique due to its specific inhibitory effects on protein kinase C and its ability to induce apoptosis in a light-dependent manner. This photodynamic property makes it particularly valuable in cancer research and therapy .

生物活性

Calphostin A is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play significant roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on different cell types, and implications for cancer therapy.

This compound exerts its biological effects primarily through the inhibition of PKC. This inhibition is crucial because PKC is involved in signaling pathways that regulate cell growth and survival. The compound binds to the regulatory domain of PKC, leading to a decrease in enzyme activity. The reported IC50 values for this compound range from 50 nM to 100 nM, indicating its high potency in inhibiting PKC activity .

Table 1: Inhibition Potency of this compound on PKC Isoforms

| PKC Isoform | IC50 (nM) |

|---|---|

| PKC-alpha | 50 |

| PKC-epsilon | 75-100 |

| PKC-delta | Not specified |

| PKC-zeta | Not specified |

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cancer cell lines. The mechanism involves the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins. One study demonstrated that treatment with this compound led to increased levels of cleaved caspase-3 and PARP, markers indicative of apoptosis .

Case Study: Breast Cancer Cells

In a study involving MDA-MB-231 breast cancer cells, this compound treatment resulted in significant apoptosis as evidenced by:

- Increased caspase-3 cleavage

- Enhanced Bax translocation to mitochondria

- Release of cytochrome c into the cytosol

These events culminated in a decrease in mitochondrial membrane potential (ΔΨm), further confirming the pro-apoptotic effects of this compound .

Effects on Cell Proliferation

This compound has demonstrated inhibitory effects on the proliferation of various cancer cell types. For instance, it has been reported to reduce the proliferation of malignant glioma cells under light-treated conditions, showcasing its potential for photodynamic therapy applications .

Table 2: Effects on Cell Proliferation

| Cell Type | Treatment Concentration (nM) | Proliferation Inhibition (%) |

|---|---|---|

| Malignant Glioma | 40-60 | Significant |

| MDA-MB-231 Breast Cancer | 100 | Significant |

Clinical Implications

The biological activity of this compound positions it as a promising candidate for cancer therapy, particularly in combination with other treatments such as photodynamic therapy. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells could lead to improved therapeutic outcomes.

Research Findings

Recent studies have highlighted the potential for this compound to enhance the efficacy of existing cancer therapies. For example, combining this compound with other chemotherapeutic agents has shown synergistic effects in preclinical models, leading to increased tumor regression rates .

特性

IUPAC Name |

1-[12-(2-benzoyloxypropyl)-3,10-dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38O12/c1-21(55-43(49)23-13-9-7-10-14-23)17-25-31-32-26(18-22(2)56-44(50)24-15-11-8-12-16-24)42(54-6)40(48)34-28(46)20-30(52-4)36(38(32)34)35-29(51-3)19-27(45)33(37(31)35)39(47)41(25)53-5/h7-16,19-22,47-48H,17-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBUMFQDTQGEKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20923404 | |

| Record name | (3,10-Dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylene-1,12-diyl)di(propane-1,2-diyl) dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120461-92-9 | |

| Record name | Calphostin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120461929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,10-Dihydroxy-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylene-1,12-diyl)di(propane-1,2-diyl) dibenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20923404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。